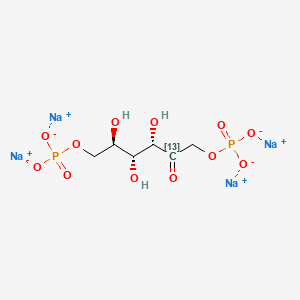
Fosfructose-2-13C (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fosfructose-2-13C (sodium) is a compound where the carbon-13 isotope is incorporated into the fosfructose molecule. This labeling is particularly useful in scientific research, especially in metabolic studies, as it allows for the tracking and quantification of the compound within biological systems .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fosfructose-2-13C (sodium) involves the incorporation of the carbon-13 isotope into the fosfructose molecule. This can be achieved through various synthetic routes, including enzymatic and chemical methods. The reaction conditions typically involve the use of labeled precursors and specific catalysts to ensure the incorporation of the isotope.
Industrial Production Methods: Industrial production of Fosfructose-2-13C (sodium) often involves large-scale synthesis using labeled glucose or fructose as starting materials. The process may include steps such as fermentation, purification, and crystallization to obtain the final product with high purity .
化学反应分析
Types of Reactions: Fosfructose-2-13C (sodium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to produce different derivatives.
Reduction: Reduction reactions can convert it into simpler sugars or alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
Fosfructose-2-13C (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.
Biology: Helps in studying the metabolic flux and energy production in cells.
Medicine: Used in drug development and pharmacokinetics to track the distribution and metabolism of drugs.
Industry: Employed in the production of labeled compounds for research and development purposes.
作用机制
The mechanism of action of Fosfructose-2-13C (sodium) involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for the tracking of the compound through various biochemical processes, providing insights into the metabolic flux and energy production. The molecular targets and pathways involved include glycolysis, the citric acid cycle, and other metabolic pathways .
相似化合物的比较
- Fosfructose-1-13C (sodium)
- Fosfructose-6-13C (sodium)
- Fosfructose-1,6-bisphosphate-13C (sodium)
Comparison: Fosfructose-2-13C (sodium) is unique due to its specific labeling at the carbon-2 position, which provides distinct advantages in tracking and studying specific metabolic pathways. Other similar compounds may be labeled at different positions, offering different insights and applications in research .
属性
分子式 |
C6H10Na4O12P2 |
|---|---|
分子量 |
429.04 g/mol |
IUPAC 名称 |
tetrasodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxy(513C)hexyl] phosphate |
InChI |
InChI=1S/C6H14O12P2.4Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4/t3-,5-,6-;;;;/m1..../s1/i4+1;;;; |
InChI 键 |
MVVGIYXOFMNDCF-PMPUIEPHSA-J |
手性 SMILES |
C([C@H]([C@H]([C@@H]([13C](=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
规范 SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


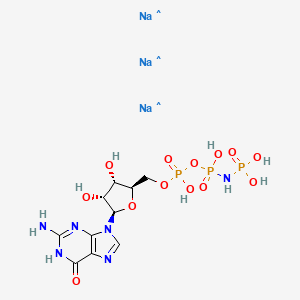

![(E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12410326.png)

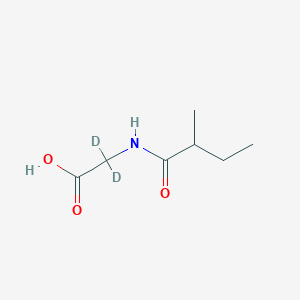
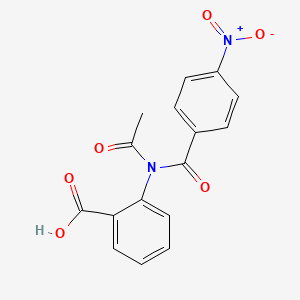

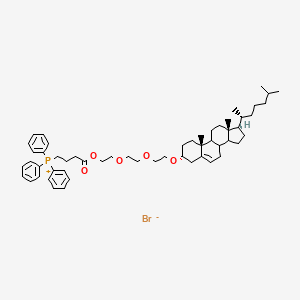
![4-amino-1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410364.png)
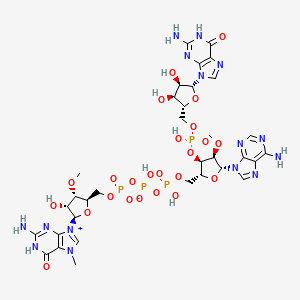
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12410374.png)
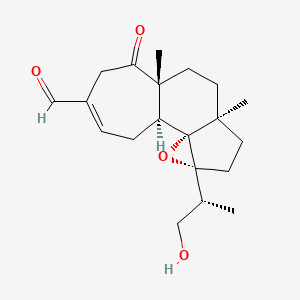

![(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12410389.png)
